(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrrolidine ring, and a tert-butoxycarbonyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the biphenyl group, followed by the formation of the pyrrolidine ring. The tert-butoxycarbonyl group is then introduced to protect the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The pyrrolidine ring can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group may yield biphenyl carboxylic acid, while reduction of the pyrrolidine ring may produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. The tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively bind to its target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the biphenyl structure but lacks the pyrrolidine ring and tert-butoxycarbonyl group.
N,N-Dimethyl-4-aminopyridine: This compound contains a pyrrolidine ring but differs in its substituents and overall structure.
Uniqueness
®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its combination of a biphenyl group, a pyrrolidine ring, and a tert-butoxycarbonyl protecting group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H28ClNO4 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H27NO4.ClH/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18;/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26);1H/t23-;/m1./s1 |
InChI Key |
XZCDLCAVHSSJMK-GNAFDRTKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.